3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes a hydroxyl group at the 3-position and a carbonitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile involves a microwave-assisted one-pot reaction. This method utilizes ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and 1-nitro-2-phenylethylene in the presence of piperidine as a base. The reaction is carried out at 100°C for 20 minutes, resulting in the formation of the desired cinnoline derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the microwave-assisted synthesis provides a scalable and efficient approach that could be adapted for larger-scale production. The use of microwave reactors can enhance reaction rates and yields, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits promising antibacterial activity against pathogens such as Pseudomonas aeruginosa and Bacillus cereus.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound’s unique structure and reactivity make it suitable for use in material science and pharmaceutical research.
Mechanism of Action
The exact mechanism of action of 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile is not fully elucidated. its biological activity is believed to involve interactions with cellular targets such as enzymes and receptors. The hydroxyl and carbonitrile groups play crucial roles in these interactions, potentially leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4H-Chromene-3-carbonitrile: Known for its tyrosinase inhibitory activity, which is useful in treating hyperpigmentation.
Polyfunctionally substituted cinnolines: These compounds share a similar core structure and exhibit a broad spectrum of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.
Uniqueness: 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13/h1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLPLBCAXNPUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C(=C2C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.